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Compound of Interest

Compound Name:
Methyl 5-bromoindoline-7-

carboxylate

Cat. No.: B1532116 Get Quote

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromoindoline-7-
carboxylate

Introduction
Methyl 5-bromoindoline-7-carboxylate is a halogenated heterocyclic compound of significant

interest to researchers in medicinal chemistry and drug development. Its indoline core is a

privileged scaffold found in numerous biologically active molecules, and the specific

substitution pattern—a bromine atom at the 5-position and a methyl carboxylate at the 7-

position—makes it a versatile intermediate for further chemical modification. Understanding the

fundamental physical properties of this compound is a critical first step in its application,

ensuring proper handling, accurate characterization, and successful integration into complex

synthetic pathways.

This guide provides a comprehensive overview of the known physical properties of Methyl 5-
bromoindoline-7-carboxylate, grounded in available technical data. It is designed for

researchers and scientists, offering not just data, but also the underlying principles and field-

proven methodologies for its empirical validation.
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Identifier Value Source(s)

Chemical Name
Methyl 5-bromoindoline-7-

carboxylate
N/A

Synonyms

Methyl 5-bromo-2,3-dihydro-

1H-indole-7-carboxylate, 5-

Bromo-indoline-7-carboxylic

acid methyl ester

[1][2]

CAS Number 860624-88-0 N/A

Molecular Formula C₁₀H₁₀BrNO₂ [1]

Molecular Weight 256.10 g/mol [1]

Part 1: Physicochemical and Thermal Properties
A precise understanding of a compound's physical state, thermal stability, and solubility is

paramount for its effective use in a laboratory setting. These properties dictate storage

conditions, solvent selection for reactions and purification, and the analytical techniques best

suited for its characterization.

Physical State and Appearance
Methyl 5-bromoindoline-7-carboxylate is documented as a solid at standard temperature

and pressure. The specific morphology, such as crystalline or amorphous nature, is not widely

reported and would typically be confirmed by techniques like X-ray powder diffraction (XRPD),

as outlined in the methodologies section.

Thermal Properties: Melting and Boiling Points
An interesting and critical characteristic of this compound is the absence of a defined melting

point in publicly available data. Technical datasheets often list the melting point as "N/A". This

strongly suggests that Methyl 5-bromoindoline-7-carboxylate likely decomposes upon

heating before a true liquid phase is observed. This is not uncommon for highly functionalized

organic molecules.

Melting Point: Not Applicable (Decomposes)
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Boiling Point: Not Applicable

The causality behind this observation lies in the molecule's thermal stability. The energy

required to disrupt the solid-state packing (melting) is likely higher than the energy threshold for

breaking covalent bonds within the molecule, leading to degradation instead of a phase

transition. The experimental protocol for determining this characteristic involves careful

observation during heating.

Solubility Profile
The solubility of a compound is a key determinant for its utility in synthesis and purification.

While quantitative solubility data (e.g., mg/mL) is not extensively published, its behavior in

various organic solvents can be inferred from documented synthetic procedures.

Solvent Class Example(s) Solubility
Rationale &
Application

Ethers Tetrahydrofuran (THF) Soluble

Used as a reaction

solvent for synthesis

involving this

compound[2][3].

Chlorinated Solvents
Dichloromethane

(DCM)
Soluble

Utilized as a solvent

for reactions and

workup procedures[2].

Esters / Alkanes
Ethyl Acetate /

Hexanes

Soluble to Moderately

Soluble

Commonly used as

the mobile phase for

purification by silica

gel chromatography,

indicating differential

solubility that allows

for separation from

impurities[1].

The indoline structure provides a degree of polarity, while the aromatic ring and bromo-

substituent contribute nonpolar characteristics, leading to good solubility in a range of common

organic solvents.
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Part 2: Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a

novel or specialized intermediate like Methyl 5-bromoindoline-7-carboxylate, a combination

of Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy is essential

for identity confirmation.

Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight and

elemental composition of a compound. For this molecule, the most telling feature is the isotopic

pattern of bromine.

Expected m/z: Analysis of this compound shows mass-to-charge ratios (m/z) of 256 and

258[4].

Isotopic Signature: The near 1:1 ratio of the M and M+2 peaks is a classic indicator of the

presence of a single bromine atom, as the natural abundance of bromine isotopes (⁷⁹Br and

⁸¹Br) is approximately equal[4]. This provides authoritative confirmation of the compound's

elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹³C NMR
Partial ¹³C NMR data has been reported in the context of synthetic chemistry, confirming the

presence of key structural elements.

Reported Chemical Shifts (δ) in CDCl₃: 28.4, 33.4, 38.5 ppm[1][2].

Interpretation: These shifts are consistent with the sp³ hybridized carbon atoms of the

indoline ring system. A full spectrum would be required to assign all 10 carbon signals,

including those of the aromatic ring and the carboxylate group.

¹H NMR
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While a full, published ¹H NMR spectrum is not readily available, its existence is noted in

academic research[5]. Based on the structure, the following proton signals would be

anticipated:

Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm).

Indoline CH₂ Protons: Aliphatic signals corresponding to the two methylene groups of the

indoline ring.

Amine (NH) Proton: A potentially broad signal for the amine proton.

Methyl Ester (OCH₃) Protons: A characteristic singlet around 3.8-4.0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific

spectrum for this compound is not published, the expected characteristic absorption bands

would include:

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

C-O Stretch: A signal in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

Part 3: Experimental Methodologies
To ensure scientific integrity, the physical properties described above must be verifiable through

standardized experimental protocols. The following section details the methodologies for

determining these characteristics.

Workflow for Physical and Thermal Analysis
This workflow outlines the process for confirming the physical state and observing the thermal

decomposition behavior of the compound.
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Physical & Thermal Characterization

Obtain Sample of
Methyl 5-bromoindoline-7-carboxylate

Visual Inspection
(Color, Form)

Prepare Sample in
Melting Point Capillary

Heat Slowly (1-2 °C/min)
in Melting Point Apparatus

Observe for Phase Change
(Solid to Liquid)

Simultaneously Observe for
Degradation (e.g., color change,

gas evolution)

Record Melting
Point Range

Record Decomposition
Temperature/Range

Click to download full resolution via product page

Caption: Workflow for Melting Point and Decomposition Analysis.

Step-by-Step Protocol: Melting/Decomposition Point
Sample Preparation: Place a small, dry sample of Methyl 5-bromoindoline-7-carboxylate
into a thin-walled capillary tube.
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Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

Heating: Begin heating the sample at a controlled rate (e.g., 2-5 °C per minute).

Observation: Carefully observe the sample through the magnified viewing port.

Data Recording:

If the substance melts, record the temperature at which the first drop of liquid appears and

the temperature at which the entire sample becomes liquid.

Crucially for this compound, note any changes in appearance, such as darkening,

charring, or gas evolution, which indicate decomposition. Record the temperature at which

these changes begin.

Workflow for Solubility Assessment
This diagram illustrates a systematic approach to determining the solubility of the compound in

various laboratory solvents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubility Assessment Workflow

Weigh 1-5 mg of
Compound

Add Solvent (e.g., 0.1 mL)
Incrementally

Vortex / Agitate
at Controlled Temperature

Observe for Dissolution
(Clear Solution)

Fully Dissolved

Yes

Solid Remains

No

Report as Soluble
(Qualitative or Quantitative)

Report as Sparingly
Soluble or Insoluble

Click to download full resolution via product page

Caption: Systematic Workflow for Solubility Determination.

Step-by-Step Protocol: Solubility
Preparation: To a series of small vials, add a pre-weighed amount of the compound (e.g., 2

mg).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1532116?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Addition: Add a measured volume (e.g., 0.2 mL) of the test solvent (e.g., THF, DCM,

water, ethanol) to each vial.

Agitation: Agitate the vials (e.g., using a vortex mixer) for a set period to ensure thorough

mixing.

Observation: Visually inspect the solution against a dark background to see if all the solid

has dissolved.

Classification:

Soluble: If a clear solution forms.

Partially Soluble: If some solid remains but a noticeable amount has dissolved.

Insoluble: If the solid remains largely unchanged.

Workflow for Spectroscopic Characterization
This flowchart provides a comprehensive path for obtaining a full spectroscopic profile to

confirm the structure and purity of the compound.
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Full Spectroscopic Characterization

NMR Analysis

MS Analysis

IR Analysis

Prepare Pure Sample
(Post-Chromatography)

Dissolve in
Deuterated Solvent

(e.g., CDCl₃)

Prepare Dilute Solution
in Volatile Solvent

Prepare Sample
(e.g., KBr pellet or thin film)

Acquire ¹H NMR
Spectrum

Acquire ¹³C NMR
Spectrum

Correlate All Data
to Confirm Structure

& Purity

Acquire Mass Spectrum
(e.g., ESI-MS)

Acquire IR Spectrum

Click to download full resolution via product page

Caption: Integrated Workflow for Complete Spectroscopic Analysis.

Step-by-Step Protocol: Spectroscopy
Sample Purity: Ensure the sample is of high purity, typically after purification by flash

chromatography, as impurities will interfere with spectral analysis[2].
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NMR Spectroscopy:

Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an

NMR tube.

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum, on a high-field NMR

spectrometer (e.g., 400 MHz or higher)[1][2].

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

Infuse the solution into a mass spectrometer using an appropriate ionization technique,

such as Electrospray Ionization (ESI), and analyze the resulting spectrum for the parent

ion and bromine isotope pattern[2].

Infrared Spectroscopy:

Prepare the solid sample, for instance, as a KBr pellet or by depositing a thin film from a

volatile solvent onto a salt plate.

Obtain the spectrum using an FTIR spectrometer and identify the key functional group

frequencies.

Conclusion
Methyl 5-bromoindoline-7-carboxylate is a solid chemical intermediate whose physical

properties are defined by its functionalized heterocyclic structure. While it lacks a conventional

melting point, likely due to thermal decomposition, it exhibits good solubility in common organic

solvents, facilitating its use in synthesis. Its spectroscopic identity is definitively confirmed by

the characteristic 1:1 isotopic pattern at m/z 256/258 in its mass spectrum, with further

structural details elucidated by NMR and IR spectroscopy. The experimental protocols provided

herein offer a self-validating system for researchers to confirm these properties, ensuring the

quality and reliability of this important building block in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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